molecular formula C16H15ClN2O2 B11561822 N'-[(E)-(2-chlorophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide

N'-[(E)-(2-chlorophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide

Cat. No.: B11561822
M. Wt: 302.75 g/mol
InChI Key: NOVYQDNWVMXIOF-VCHYOVAHSA-N
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Description

N’-[(E)-(2-chlorophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide is a chemical compound with the molecular formula C16H15ClN2O2 It is a member of the hydrazide family, characterized by the presence of a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-chlorophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide typically involves the following steps:

    Formation of 2-(4-methylphenoxy)acetohydrazide: This intermediate is prepared by reacting 2-(4-methylphenoxy)acetic acid with hydrazine hydrate under reflux conditions.

    Condensation Reaction: The intermediate is then reacted with 2-chlorobenzaldehyde in the presence of an acid catalyst, such as acetic acid, to form the final product through a condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-chlorophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(E)-(2-chlorophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2-chlorophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide involves its interaction with biological targets, such as enzymes and receptors. The hydrazone linkage allows it to form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the compound can interact with cellular proteins, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2-chlorophenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide
  • N’-[(E)-(2-chlorophenyl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide

Uniqueness

N’-[(E)-(2-chlorophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide is unique due to the presence of the 4-methylphenoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with biological targets and its overall efficacy in various applications.

Properties

Molecular Formula

C16H15ClN2O2

Molecular Weight

302.75 g/mol

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C16H15ClN2O2/c1-12-6-8-14(9-7-12)21-11-16(20)19-18-10-13-4-2-3-5-15(13)17/h2-10H,11H2,1H3,(H,19,20)/b18-10+

InChI Key

NOVYQDNWVMXIOF-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CC=C2Cl

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2Cl

Origin of Product

United States

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